9-Aminophenazin-2-ol
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Overview
Description
9-Aminophenazin-2-ol is a phenazine derivative with the molecular formula C12H9N3O. This compound is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . Phenazine derivatives, including this compound, have been extensively studied due to their significant applications in medicinal and industrial fields .
Preparation Methods
The synthesis of phenazine derivatives, including 9-Aminophenazin-2-ol, can be achieved through various methods. Some common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method utilizes the reductive cyclization of diphenylamines.
Oxidative Cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of phenazine derivatives.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
9-Aminophenazin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: This involves the replacement of functional groups with other substituents, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenazine compounds .
Scientific Research Applications
9-Aminophenazin-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Aminophenazin-2-ol involves its interaction with various molecular targets and pathways. The compound exerts its antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism . Its antitumor activity is attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways .
Comparison with Similar Compounds
9-Aminophenazin-2-ol can be compared with other similar compounds, such as:
2-Amino-3-hydroxyphenazine: This compound shares a similar phenazine core structure but differs in the position of the amino and hydroxyl groups.
3-Aminophenazin-2-ol: Another phenazine derivative with similar biological activities but different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Properties
CAS No. |
71662-30-1 |
---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
9-aminophenazin-2-ol |
InChI |
InChI=1S/C12H9N3O/c13-8-2-1-3-10-12(8)15-11-6-7(16)4-5-9(11)14-10/h1-6,16H,13H2 |
InChI Key |
XPOJAXMKQSHIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C3C=CC(=CC3=N2)O)N |
Origin of Product |
United States |
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